molecular formula C7H9BrN2 B15263434 5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide

5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide

Cat. No.: B15263434
M. Wt: 201.06 g/mol
InChI Key: ARGCTUJYHGIHNL-UHFFFAOYSA-N
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Description

5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide is a heterocyclic compound that features a fused pyrrole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide typically involves a multi-step process. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolo[3,4-b]pyridine skeleton.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced pyrrolo[3,4-b]pyridine derivatives .

Scientific Research Applications

5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may act on kinase pathways and other signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrobromide

InChI

InChI=1S/C7H8N2.BrH/c1-2-6-4-8-5-7(6)9-3-1;/h1-3,8H,4-5H2;1H

InChI Key

ARGCTUJYHGIHNL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=CC=C2.Br

Origin of Product

United States

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